molecular formula C18H26N2O2 B8113776 tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate

tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate

Cat. No.: B8113776
M. Wt: 302.4 g/mol
InChI Key: RQKGJAOIPIKCLP-UHFFFAOYSA-N
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Description

tert-Butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products .

Scientific Research Applications

tert-Butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate apart from similar compounds is its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This unique combination of features contributes to its distinct chemical properties and potential biological activities .

Properties

IUPAC Name

tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-15-14-7-5-4-6-13(14)12-18(15)8-10-19-11-9-18/h4-7,15,19H,8-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKGJAOIPIKCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2=CC=CC=C2CC13CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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